molecular formula C18H13NO7 B2638934 Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate CAS No. 301682-69-9

Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate

Cat. No.: B2638934
CAS No.: 301682-69-9
M. Wt: 355.302
InChI Key: LENUKTZXHNQFEG-UHFFFAOYSA-N
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Description

Note: While the user specifies the 4-nitrobenzoyloxy derivative, the provided evidence () describes Methyl 2-methyl-5-(3-nitrobenzoyloxy)-1-benzofuran-3-carboxylate (CAS: 315237-73-1), a positional isomer with the nitro group at the meta position of the benzoyloxy substituent. This compound has the molecular formula C₁₈H₁₃NO₇, a molecular weight of 355.302 g/mol, and a ChemSpider ID of 1127683. Its structure features:

  • A methyl ester at position 3 of the benzofuran core.
  • A 2-methyl group at position 2.
  • A 3-nitrobenzoyloxy group at position 3.

The compound’s structural complexity necessitates advanced crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization).

Properties

IUPAC Name

methyl 2-methyl-5-(4-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO7/c1-10-16(18(21)24-2)14-9-13(7-8-15(14)25-10)26-17(20)11-3-5-12(6-4-11)19(22)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENUKTZXHNQFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate typically involves multiple steps. One common method starts with the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride to produce 5-methyl-2-nitrobenzoic acid . This intermediate is then subjected to esterification and further functionalization to introduce the benzofuran ring and the nitrobenzoyloxy group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and substituted benzofuran derivatives.

Scientific Research Applications

Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of microbial enzymes or the modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-methyl-5-(3-nitrobenzoyloxy)-1-benzofuran-3-carboxylate (315237-73-1) 3-nitrobenzoyloxy, methyl ester C₁₈H₁₃NO₇ 355.302 High polarity; potential electrophilic reactivity due to nitro group.
Isopropyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate (300557-39-5) Isobutyryloxy, isopropyl ester C₁₈H₂₀O₅ 316.35 Enhanced lipophilicity; suited for hydrophobic environments.
2-Methoxyethyl 2-methyl-5-(5-nitrofuran-2-carbonyloxy)-1-benzofuran-3-carboxylate (307551-75-3) 5-nitrofuran-2-carbonyloxy, 2-methoxyethyl ester C₁₉H₁₆N₂O₉ 416.34 Nitrofuran moiety may confer antimicrobial activity.
Methyl 2-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate (3570-0019) 4-methylbenzoyloxy, methyl ester C₁₉H₁₆O₅ 324.33 Electron-donating methyl group; reduced reactivity.

Key Observations:

Substituent Effects: Nitro vs. Methyl Groups: The 3-nitrobenzoyloxy substituent in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to the electron-donating 4-methylbenzoyloxy group in the analog from .

Biological Relevance :

  • The 5-nitrofuran-2-carbonyloxy derivative () shares structural motifs with nitrofuran antibiotics (e.g., nitrofurantoin), suggesting possible antimicrobial applications.
  • In contrast, benzofuran derivatives with sulfonamido groups (e.g., ) exhibit altered hydrogen-bonding capacity, which may influence receptor binding.

Synthetic Accessibility :

  • The methyl and isopropyl esters () are synthetically straightforward via esterification, while the 2-methoxyethyl ester () requires more complex alkoxycarbonyl chemistry.

Table 2: Functional Group Impact on Properties

Functional Group Electron Effect Example Compound (CAS) Potential Application
3-Nitrobenzoyloxy Strong electron-withdrawing 315237-73-1 Electrophilic intermediates
Isobutyryloxy Mild electron-donating 300557-39-5 Lipid-soluble drug carriers
5-Nitrofuran-2-carbonyloxy Moderate electron-withdrawing 307551-75-3 Antimicrobial agents
4-Methylbenzoyloxy Electron-donating 3570-0019 Stabilized intermediates

Biological Activity

Methyl 2-methyl-5-(4-nitrobenzoyloxy)-1-benzofuran-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C19H17NO6
  • Molecular Weight : 357.35 g/mol

The presence of the nitro group and the benzofuran moiety is significant for its biological activity, influencing its interactions with biological targets.

This compound exhibits various biological activities through different mechanisms:

  • Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions, particularly in cancer-related pathways. For instance, analogs have been reported to disrupt c-Myc-Max dimerization, a crucial step in oncogenesis .
  • Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation. This activity is vital in preventing cellular damage that can lead to cancer and other diseases.
  • Cytotoxic Effects : Some studies indicate that derivatives of this compound may induce cytotoxic effects in cancer cell lines. The mechanism often involves apoptosis or cell cycle arrest at specific phases (e.g., G0/G1 phase), leading to reduced cell proliferation .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds.

Activity IC50 Value (μM) Cell Line Mechanism
Inhibition of c-Myc-Max34.8HL60, DaudiDisruption of dimerization
CytotoxicityVaries (low μM)Various cancer cell linesInduction of apoptosis
Antioxidant ActivityNot quantifiedN/AScavenging free radicals

Case Study 1: c-Myc Inhibition

In a study exploring the effects of related compounds on c-Myc-Max dimerization, it was found that this compound exhibited significant inhibitory effects on this interaction, which is critical for the transcriptional regulation of genes involved in cell proliferation and survival . The compound's ability to stabilize c-Myc in its monomeric form suggests a potential therapeutic application in cancers where c-Myc is overexpressed.

Case Study 2: Cytotoxicity in Cancer Cells

Research demonstrated that derivatives similar to this compound induced cytotoxic effects in various cancer cell lines. These effects were attributed to both cell cycle arrest and apoptosis, highlighting the compound's potential as an anticancer agent .

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